molecular formula C16H25ClN4O2 B1662250 Tracazolate hydrochloride

Tracazolate hydrochloride

Cat. No.: B1662250
M. Wt: 340.8 g/mol
InChI Key: TUIXDPUEMQXVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tracazolate hydrochloride, also known as ICI-136,753 hydrochloride, is a synthetic compound belonging to the pyrazolopyridine class. It is primarily used in scientific research due to its anxiolytic and anticonvulsant properties. This compound acts as an allosteric modulator of gamma-aminobutyric acid (GABA) receptors, specifically targeting GABA(A) receptors .

Mechanism of Action

Target of Action

Tracazolate hydrochloride is a modulator of the GABA(A) receptor . It has a unique receptor binding profile involving allosteric modulation of several GABA(A) receptor subtypes, being selective for GABA(A) receptors containing α1 and β3 subunits . The GABA(A) receptor is an ionotropic receptor and ligand-gated ion channel, which mediates inhibitory neurotransmission in the central nervous system.

Mode of Action

This compound potentiates the GABA(A) receptor with an EC50 value of 1.1 µM and inhibits with an IC50 value of 1.2 µM . It can potentiate or inhibit recombinant GABA(A) function depending on the subunit combination . It enhances native GABA(A) receptor function and is anxiolytic following systemic administration in vivo .

Biochemical Pathways

This compound acts by allosterically modulating the GABA(A) receptor, which is a key player in the GABAergic inhibitory pathway in the brain. This modulation results in an increase in the frequency of chloride channel opening events, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thereby exerting an inhibitory effect on neurotransmission .

Pharmacokinetics

As an anxiolytic drug, it is generally administered orally

Result of Action

The primary result of this compound’s action is its anxiolytic and anticonvulsant effects . By modulating the GABA(A) receptor, it enhances inhibitory neurotransmission, which can help to reduce anxiety and prevent seizures. Sedative and muscle relaxant effects only appear at higher doses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tracazolate hydrochloride involves the formation of the pyrazolopyridine core. The process typically starts with the reaction of ethyl 4-aminobutyrate with 3,5-dimethylpyrazole to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield tracazolate. The final step involves the conversion of tracazolate to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions: Tracazolate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen or alkyl groups .

Scientific Research Applications

Tracazolate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tracazolate hydrochloride is unique due to its specific binding profile and selectivity for GABA(A) receptors containing alpha1 and beta3 subunits. This selectivity results in distinct pharmacological effects, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Tracazolate hydrochloride, a pyrazolopyridine derivative, is primarily recognized for its role as a modulator of the GABA(A) receptor, which is crucial in mediating inhibitory neurotransmission in the central nervous system. This compound has garnered attention due to its anxiolytic and anticonvulsant properties, making it a subject of extensive pharmacological studies.

Target and Mode of Action
Tracazolate acts as an allosteric modulator of the GABA(A) receptor. It enhances GABAergic transmission by increasing the frequency of chloride channel openings, leading to neuronal hyperpolarization and reduced excitability. The effective concentration (EC50) for potentiation is approximately 1.1 µM, while its inhibitory concentration (IC50) is around 1.2 µM .

Biochemical Pathways
The modulation of GABA(A) receptors by tracazolate results in significant biochemical changes within neuronal pathways. It interacts with various subtypes of GABA(A) receptors, particularly influencing the alpha and beta subunits' composition, which determines its functional response .

Pharmacokinetics

Tracazolate is typically administered orally and undergoes extensive biotransformation into lipophilic metabolites. After administration, it predominantly accumulates in brain and adipose tissues, indicating a significant central nervous system penetration .

Biological Activity and Effects

Tracazolate exhibits several biological effects that are critical for its therapeutic applications:

  • Anxiolytic Effects : It has been shown to reduce anxiety-like behaviors in rodent models, demonstrating efficacy comparable to traditional benzodiazepines but with a more favorable side effect profile .
  • Anticonvulsant Properties : The compound also displays anticonvulsant activity, enhancing the effects of other anxiolytic agents like chlordiazepoxide without inducing tolerance over prolonged use .
  • Receptor Binding Dynamics : Tracazolate enhances the binding affinity of benzodiazepines to their receptor sites, suggesting a unique mechanism that may confer advantages over conventional treatments .

Case Studies and Research Findings

Recent studies have highlighted tracazolate's potential in various therapeutic contexts:

  • Animal Model Studies : In rodent models, tracazolate exhibited significant anxiolytic effects without the sedative properties commonly associated with benzodiazepines. This was evidenced by reduced conflict behavior in tests designed to measure anxiety .
  • Receptor Subtype Selectivity : Research indicates that tracazolate's efficacy varies depending on the specific GABA(A) receptor subunits present. For instance, replacing the gamma2 subunit with epsilon altered its action from potentiation to inhibition, underscoring the importance of receptor composition in drug action .
  • Comparative Efficacy : In a comparative study against other anxiolytics, tracazolate demonstrated a lower likelihood of potentiating barbiturate and ethanol effects, suggesting a potentially safer profile for clinical use .

Data Summary

Property Value
Chemical Name4-(Butylamino)-1-ethyl-6-methyl 1H-pyrazolo[3,4b]pyridine-5-ethylcarboxylate hydrochloride
EC50 (Potentiation)1.1 µM
IC50 (Inhibition)1.2 µM
Anxiolytic PotencyComparable to chlordiazepoxide
Metabolic PathwaysExtensive biotransformation into lipophilic metabolites
Tissue DistributionPredominantly brain and fat tissues

Properties

IUPAC Name

ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIXDPUEMQXVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045208
Record name Tracazolate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.